5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine typically involves the reaction of 3-bromo-4-methoxyaniline with thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine include:
2-Amino-5-bromo-4-methylthiazole: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: This compound has a similar structure but with different positioning of the bromine and methoxy groups.
The uniqueness of this compound lies in its specific substituents and their positions on the thiazole ring, which confer distinct chemical and biological properties .
Biological Activity
5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its antiprion properties, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₀H₉BrN₂OS and a molecular weight of 285.16 g/mol. Its structure includes a thiazole ring and a brominated phenyl group, which contribute to its reactivity and biological interactions. The thiazole moiety is known for diverse biological activities, making it a focal point for drug development.
Antiprion Activity
Recent studies have highlighted the potential of this compound as an antiprion agent . Compounds containing thiazole rings have shown significant activity against prion diseases, which are neurodegenerative disorders caused by misfolded proteins. For instance, research indicates that thiazole derivatives can inhibit the propagation of prions in cell lines, demonstrating their therapeutic potential in treating such diseases .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationships of 2-aminothiazoles revealed that modifications at specific positions on the thiazole ring can enhance antiprion activity. For example, certain analogs were found to be tenfold more potent than their monocyclic counterparts, with some achieving an EC50 as low as 0.94 µM in prion-infected neuroblastoma cells . This suggests that this compound may possess similar or enhanced efficacy due to its unique substituents.
Antibacterial Activity
In addition to its antiprion properties, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative study showed that thiazole derivatives exhibited twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like oxytetracycline .
Table: Antibacterial Efficacy of Thiazole Derivatives
Compound Name | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
This compound | 7.8 | 15.6 |
Oxytetracycline | 15.6 | 31.2 |
This table illustrates the comparative efficacy of thiazole derivatives against common bacterial strains, indicating the potential of this compound as an effective antibacterial agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of both bromine and methoxy groups may enhance binding affinity to specific biological targets, such as enzymes or receptors involved in prion propagation or bacterial growth inhibition.
Future Directions and Research Needs
While preliminary data suggest promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Investigating specific interactions with biological targets.
- Derivatization : Exploring modifications to enhance potency and selectivity.
Properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSFYVQBBUNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267862 | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764710-12-5 | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764710-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromo-4-methoxyphenyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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